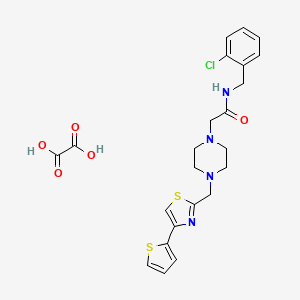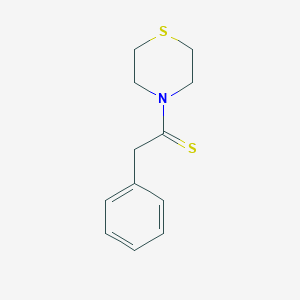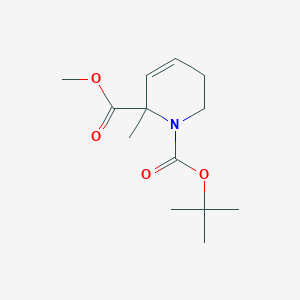
1-O-Tert-butyl 6-O-methyl 6-methyl-2,3-dihydropyridine-1,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-Tert-butyl 6-O-methyl 6-methyl-2,3-dihydropyridine-1,6-dicarboxylate, also known as TAK-427, is a chemical compound that belongs to the class of dihydropyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
科学的研究の応用
Synthesis and Characterization
One study focuses on the synthesis and characterization of derivatives closely related to the specified compound. Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, highlighting the methods for creating complex structures with potential applications in materials science and pharmaceutical research. The compounds were characterized using various spectroscopic techniques, and their molecular structures were analyzed through X-ray crystallographic analysis, demonstrating the importance of intramolecular hydrogen bonding in stabilizing these molecules (Çolak, Karayel, Buldurun, & Turan, 2021).
Reaction Mechanisms and Intermediate Studies
Görlitzer and Baltrusch (2000) investigated the reaction mechanisms involving 3-tert-butyl-5-methyl-1,4-dihydropyridine (DHP)-dicarboxylate compounds. Their study provides insights into the chemical transformations these compounds undergo under specific conditions, such as reactions with trifluoroacetic acid (TFA) and UV-A-light, leading to various products. These findings are crucial for understanding the reactivity and potential chemical applications of related dihydropyridine compounds (Görlitzer & Baltrusch, 2000).
Applications in Organic Synthesis
Zhang et al. (2009) developed an iodine–pyridine–tert-butylhydroperoxide catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This research demonstrates the utility of tert-butyl and pyridine functionalities in facilitating environmentally benign oxidation reactions, suggesting potential applications in the synthesis of complex organic molecules and intermediates, including those related to dihydropyridine derivatives (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009).
特性
IUPAC Name |
1-O-tert-butyl 6-O-methyl 6-methyl-2,3-dihydropyridine-1,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6,8H,7,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMGBBYQYKXXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCCN1C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


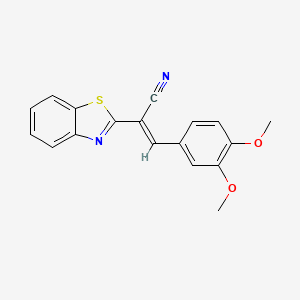
![Methyl 5-[(pentachlorophenoxy)methyl]-2-furoate](/img/structure/B2839437.png)
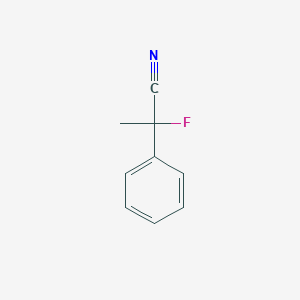
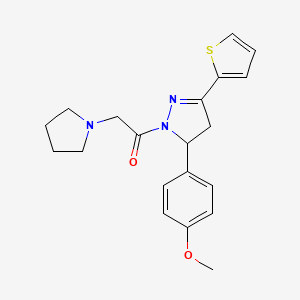
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2839445.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2839446.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839447.png)
![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839448.png)
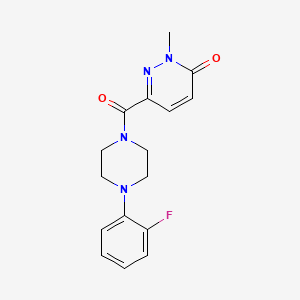
![N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839450.png)
